

# how to prevent mannitol crystallization during long-term storage

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Mannitol*

Cat. No.: *B150355*

[Get Quote](#)

## Technical Support Center: Preventing Mannitol Crystallization

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent **mannitol** crystallization during the long-term storage of pharmaceutical formulations.

## Troubleshooting Guide

| Issue                                                                                                                                 | Potential Cause(s)                                                                                                                                                                                                                                                                                                                                           | Recommended Action(s)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                |
|---------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Crystallization observed in liquid formulations (e.g., parenteral solutions) upon storage at room temperature or under refrigeration. | Mannitol concentration is near or exceeds its saturation solubility at the storage temperature. Mannitol's solubility is about 21.6% at 25°C and decreases at lower temperatures. <a href="#">[1]</a> Highly concentrated solutions, such as 20% w/v, are prone to crystallization when exposed to low temperatures. <a href="#">[2]</a> <a href="#">[3]</a> | - Formulation Adjustment: If possible, reduce the mannitol concentration. Alternatively, consider adding co-solvents or other osmotic agents like NaCl, sorbitol, or glycerol to maintain hyperosmolarity while improving stability. <a href="#">[4]</a> <a href="#">[5]</a> - pH Adjustment: Increasing the pH of the solution to 8 or 9 can help decrease crystallization. <a href="#">[1]</a> - Storage Conditions: Store the product at a controlled room temperature (20°C to 30°C) to prevent exposure to colder temperatures that promote crystallization. <a href="#">[3]</a> - In-use Handling: If crystals are observed, they can be redissolved by warming the solution to up to 70°C with agitation. <a href="#">[1]</a> The use of an in-line filter during administration is recommended for parenteral solutions. <a href="#">[3]</a> |
| Crystallization or changes in cake structure observed in lyophilized (freeze-dried) products during long-term storage.                | Incomplete crystallization during the lyophilization cycle, leaving amorphous mannitol which can crystallize over time. <a href="#">[6]</a> The presence of other excipients, like proteins, can influence the final physical form of mannitol. <a href="#">[7]</a>                                                                                          | - Lyophilization Cycle Optimization: Include an annealing step during the freeze-drying process to encourage complete crystallization of mannitol. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> Slower cooling rates can also promote crystallization. <a href="#">[8]</a> <a href="#">[9]</a> - Formulation with Inhibitors: Incorporate                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |

---

|                                                                                 |                                                                                                                                                                                                                                 |                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       |
|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Changes in aerosol performance of spray-dried powders for inhalation over time. | Crystallization of mannitol within the powder formulation can lead to particle agglomeration and an increase in particle size, negatively impacting the fine particle fraction (FPF). <a href="#">[14]</a> <a href="#">[15]</a> | <p>crystallization inhibitors such as sodium phosphates, citrates, or sodium chloride. <a href="#">[10]</a><a href="#">[11]</a><a href="#">[12]</a><a href="#">[13]</a> These excipients can help maintain mannitol in an amorphous state if that is the desired outcome for the formulation. - Control of Polymorphic Form: The presence of certain excipients can favor the formation of more stable polymorphs. For example, in the presence of proteins, a higher annealing temperature can promote the formation of the more stable delta-mannitol. <a href="#">[7]</a></p> <p>- Formulation Composition: Limit the mannitol content in the formulation. Studies have shown that higher mannitol concentrations can lead to crystallization and phase separation during storage.<a href="#">[15]</a></p> <p>- Addition of Stabilizers: The inclusion of agents like sodium phosphate can inhibit mannitol crystallization in spray-dried formulations, thereby preserving aerosol performance over time.<a href="#">[14]</a></p> |
|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

## Frequently Asked Questions (FAQs)

Q1: What are the different crystalline forms of **mannitol** and how do they affect stability?

A1: D-**mannitol** has three main anhydrous polymorphic forms:  $\alpha$ ,  $\beta$ , and  $\delta$ .<sup>[16][17]</sup> The thermodynamic stability of these polymorphs follows the order  $\beta > \alpha > \delta$ .<sup>[16]</sup> The  $\beta$  form is the most stable and is the most common commercially available form.<sup>[18][19][20]</sup> The different polymorphs have distinct physicochemical properties, including solubility and melting point, which can impact the stability and performance of the final drug product.<sup>[16][17]</sup> The  $\delta$  form, while being the least stable thermodynamically, can be kinetically stable under dry conditions.<sup>[19]</sup>

Q2: How can I inhibit **mannitol** crystallization in a frozen solution or during freeze-drying?

A2: Several strategies can be employed to inhibit **mannitol** crystallization:

- Addition of Co-solutes: Inorganic salts like sodium phosphates, citrates, and sodium chloride have been shown to be effective inhibitors of **mannitol** crystallization in frozen solutions.<sup>[10][11][21][12][13]</sup> They are thought to work by increasing intermolecular hydrogen bonding and reducing molecular mobility in the amorphous phase.<sup>[10][11]</sup>
- Polymers: Polyvinylpyrrolidone (PVP) can also retard the crystallization of **mannitol**.<sup>[9]</sup>
- Processing Conditions: Rapid cooling rates can suppress **mannitol** crystallization, leading to an amorphous state.<sup>[9]</sup> However, if a crystalline product is desired, an annealing step (holding the product at a temperature above its glass transition for a period) during the lyophilization cycle is crucial to ensure complete crystallization.<sup>[6][7][8]</sup>

Q3: What is the role of pH in preventing **mannitol** crystallization?

A3: Adjusting the pH of a **mannitol** solution can influence its crystallization behavior. Increasing the pH to an alkaline range (e.g., pH 8 or 9) has been suggested as a method to decrease the rate of crystallization in parenteral solutions.<sup>[1]</sup>

Q4: How does storage temperature affect **mannitol** crystallization?

A4: Storage temperature is a critical factor, particularly for liquid formulations. **Mannitol**'s solubility decreases as the temperature drops.<sup>[2]</sup> Therefore, storing high-concentration **mannitol** solutions at low temperatures significantly increases the risk of crystallization.<sup>[3]</sup> For instance, a 20% w/v **mannitol** infusion becomes supersaturated at approximately 21°C and is prone to crystallization if stored at or below this temperature.<sup>[2]</sup>

Q5: Can other excipients in the formulation promote **mannitol** crystallization?

A5: Yes, some excipients can induce crystallization. For example, the crystallization of certain salts, like NaCl, at specific concentration ratios can trigger the crystallization of **mannitol**.[\[10\]](#) [\[11\]](#) Conversely, other excipients, such as proteins, can inhibit the formation of certain **mannitol** polymorphs while promoting others.[\[7\]](#)

## Quantitative Data Summary

The following table summarizes the impact of various factors on **mannitol** crystallization.

| Factor       | Observation                                                                                                                                     | Reference(s)                              |
|--------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Temperature  | 20% w/v mannitol solution becomes supersaturated at ~21°C.                                                                                      | <a href="#">[2]</a>                       |
| Co-solutes   | Trisodium and tripotassium phosphates or citrates effectively prevent mannitol crystallization at lower concentrations compared to other salts. | <a href="#">[10]</a> <a href="#">[11]</a> |
| NaCl         | NaCl can inhibit mannitol crystallization in frozen solutions.                                                                                  | <a href="#">[21]</a> <a href="#">[12]</a> |
| pH           | Increasing pH to 8 or 9 is suggested to decrease crystallization.                                                                               | <a href="#">[1]</a>                       |
| Polymorphism | Melting points: α-form ~166.0°C, β-form ~166.5°C, δ-form ~155°C.                                                                                | <a href="#">[16]</a>                      |
| Solubility   | Solubility in water at the same temperature: δ > α > β.                                                                                         | <a href="#">[16]</a>                      |

## Experimental Protocols

### Differential Scanning Calorimetry (DSC) for Characterization of Frozen Solutions

Objective: To determine the thermal events, including glass transitions and crystallization exotherms, of **mannitol** solutions upon cooling and heating.

Methodology:

- Prepare the **mannitol** solution at the desired concentration.
- Accurately weigh 10-20 mg of the solution into an aluminum DSC pan and hermetically seal it.
- Place the sample pan and an empty reference pan in the DSC instrument.
- Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -70°C).
- Hold the sample at the low temperature for a few minutes to equilibrate.
- Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the melting point of ice.
- Record the heat flow as a function of temperature to identify glass transitions ( $T_g'$ ), crystallization exotherms, and eutectic melting events.[\[10\]](#)[\[12\]](#)

### Powder X-ray Diffraction (PXRD) for Polymorph Identification

Objective: To identify the crystalline form(s) of **mannitol** in a solid sample.

Methodology:

- Prepare the solid **mannitol** sample (e.g., from a lyophilized product or precipitated crystals).
- Gently grind the sample to a fine powder if necessary.

- Mount the powder on a sample holder.
- Place the sample holder in the PXRD instrument.
- Scan the sample over a defined  $2\theta$  range (e.g.,  $5^\circ$  to  $40^\circ$ ) using a specific X-ray source (e.g., Cu  $\text{K}\alpha$  radiation).
- Analyze the resulting diffraction pattern. Specific peaks in the diffractogram correspond to the different polymorphs of **mannitol**. For example, the  $\beta$  form has characteristic peaks at approximately  $10.4^\circ$ ,  $14.56^\circ$ , and  $16.74^\circ$   $2\theta$ ; the  $\alpha$  form at  $13.64^\circ$  and  $17.18^\circ$   $2\theta$ ; and the  $\delta$  form at  $9.7^\circ$   $2\theta$ .[16]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for developing a stable **mannitol** formulation.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for addressing **mannitol** crystallization issues.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nda.or.ug [nda.or.ug]
- 4. pure.ul.ie [pure.ul.ie]
- 5. mdpi.com [mdpi.com]
- 6. Importance Of Assessing Mannitol Crystallinity In Lyophilized Drug Products [drugdeliveryleader.com]
- 7. Influence of processing conditions on the physical state of mannitol-implications in freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subambient behavior of mannitol in ethanol-water co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystallization behavior of mannitol in frozen aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of mannitol crystallization in frozen solutions by sodium phosphates and citrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Mannitol Crystallization in Frozen Solutions by Sodium Phosphates and Citrates [jstage.jst.go.jp]
- 12. Effective inhibition of mannitol crystallization in frozen solutions by sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of mannitol crystallization in frozen solutions by sodium phosphates and citrates. | Semantic Scholar [semanticscholar.org]
- 14. Effect of mannitol crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mannitol Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [how to prevent mannitol crystallization during long-term storage]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150355#how-to-prevent-mannitol-crystallization-during-long-term-storage\]](https://www.benchchem.com/product/b150355#how-to-prevent-mannitol-crystallization-during-long-term-storage)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)